molecular formula C10H12ClNO B8401254 (4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

(4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

Cat. No. B8401254
M. Wt: 197.66 g/mol
InChI Key: FEWDOXUVZITTJJ-UHFFFAOYSA-N
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Description

(4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(4-chloro-3-methylpyridin-2-yl)-cyclopropylmethanol

InChI

InChI=1S/C10H12ClNO/c1-6-8(11)4-5-12-9(6)10(13)7-2-3-7/h4-5,7,10,13H,2-3H2,1H3

InChI Key

FEWDOXUVZITTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(C2CC2)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

150 ml of a THF solution of 19.30 g of (4-chloro-3-methylpyridine)-2-carbardehyde (VIII) was dropped to 180 ml of THF solution of magnesium cyclopropyl bromide which was prepared from 14.9 ml of cyclopropyl bromide and 4.53 g of magnesium. The resulting mixture was stirred at a room temperature for 12 hours, and poured into saturated ammonium chloride solution and extracted with chloroform. The resulting organic layer was washed with saturated salt water and dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1) to obtain 19.58 g of (4-chloro-3-methyl-2-pyridyl)cyclopropylmethane-1-ol (IX).
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(4-chloro-3-methylpyridine)-2-carbardehyde
Quantity
19.3 g
Type
reactant
Reaction Step Three
Name
magnesium cyclopropyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-3-methyl-4-chloro-pyridine (10.6 g, 57.1 mmol) in freshly distilled THF (120 mL) was cooled down to 0° C. and treated with isopropyl magnesium chloride (45.7 mL, 2.0 M in THF, 91.5 mmol). The resulting mixture was stirred at room temperature for 3 h then cooled to −5° C. Cyclopropane carboxaldehyde (6.83 mL, 91.5 mmol) was added. The reaction mixture was stirred at room temperature for 1 h and quenched by adding water (100 mL), and extracted with ethyl acetate (2×150 mL). The organic phase was separated, dried, and concentrated. The residue was purified by flash silica column chromatography (hexane:ethyl acetate, 3:1) to afford the title compound as a yellow oil (7.01 g, 62%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45.7 mL
Type
reactant
Reaction Step Two
Quantity
6.83 mL
Type
reactant
Reaction Step Three
Yield
62%

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-4-chloro-3-methylpyridine (7 g, 28.1 mmol) in dry THF (150 mL) was cooled down to 0° C. An isopropyl magnesium chloride-Lithium chloride complex (26 mL, 33.8 mmol) was added carefully so temperature would not rise above 5° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The reaction mixture was cooled down to 0° C. and cyclopropane carboxaldehyde (2.5 mL, 33.5 mmol) was added carefully so temperature would not rise above 5° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The reaction mixture was cooled to 0° C. and water (150 mL) was added carefully so temperature would not rise above 10° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (100 mL), dried over sodium sulfate and evaporated. The residue was purified by flash chromatography over silica gel (0-30% ethyl acetate in heptane) yielding a yellow oil (3.47 g, 16.8%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Yield
16.8%

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